molecular formula C6H12N2OS B594496 4-aminotetrahydro-2H-thiopyran-4-carboxamide CAS No. 130422-70-7

4-aminotetrahydro-2H-thiopyran-4-carboxamide

Cat. No. B594496
M. Wt: 160.235
InChI Key: CVOPGIXOTHYODU-UHFFFAOYSA-N
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Description

“4-aminotetrahydro-2H-thiopyran-4-carboxamide” is a chemical compound . It is also known as Tetrahydro-2H-pyran-4-amine .


Molecular Structure Analysis

The molecular formula of “4-aminotetrahydro-2H-thiopyran-4-carboxamide” is C6H12N2O2 . The InChI code is 1S/C6H12N2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-aminotetrahydro-2H-thiopyran-4-carboxamide” include a molecular weight of 144.17 , and a refractive index of n20/D 1.463 .

Scientific Research Applications

AMPK Activation and Its Implications

Research on 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), an AMPK activator, highlights its extensive use in studying AMPK's role in metabolism and cancer pathogenesis. The review emphasizes that while AICAr has contributed significantly to understanding AMPK biology, it also has important AMPK-independent effects, cautioning against attributing all AICAr-mediated effects to AMPK activation alone (Visnjic et al., 2021).

Spin Labeling in Peptide Studies

The spin label amino acid TOAC has been applied in peptide studies to analyze backbone dynamics and secondary structure, utilizing techniques like EPR spectroscopy. This research underscores the utility of TOAC in investigating peptides' interactions with membranes and proteins, highlighting the compound's contributions to understanding peptide behavior at the molecular level (Schreier et al., 2012).

Antitumor Activity of Imidazole Derivatives

A review of imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide and others, explores their antitumor activity. This research indicates these compounds' potential in developing new antitumor drugs and studying compounds with varying biological properties (Iradyan et al., 2009).

Acrylamide Research and Food Safety

Investigations into acrylamide, a compound formed in food during heat treatment, highlight its significance in understanding food safety and potential health risks. This comprehensive review covers the analytical, mechanistic, and toxicological aspects of acrylamide, offering insights into reducing its levels in food products for safety concerns (Taeymans et al., 2004).

Kynurenine and Quinoline-3-Carboxamide-Derived Drugs

Research on kynurenine pathway metabolites and quinoline-3-carboxamide-derived drugs demonstrates their potential in treating neurodegenerative diseases and cancer. This area of study reveals the therapeutic possibilities of manipulating this pathway and related compounds in addressing a variety of diseases (Boros & Vécsei, 2020).

properties

IUPAC Name

4-aminothiane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOPGIXOTHYODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-aminotetrahydro-2H-thiopyran-4-carboxamide

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